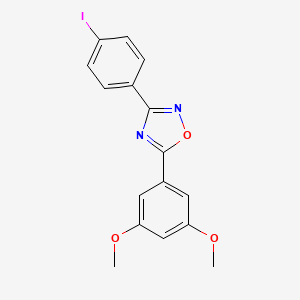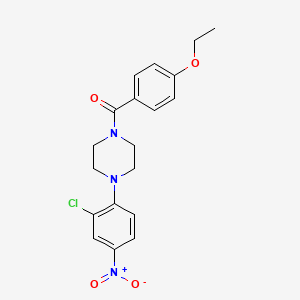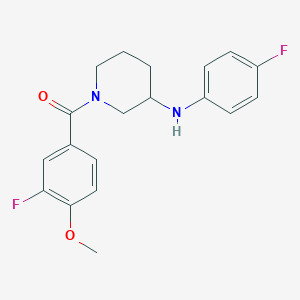![molecular formula C20H23ClF3N5 B5087942 3-(4-Chlorophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B5087942.png)
3-(4-Chlorophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-amine is a complex organic compound belonging to the pyrazolo[1,5-A]pyrimidine family This compound is characterized by its unique structure, which includes a chlorophenyl group, a diethylaminoethyl chain, a methyl group, and a trifluoromethyl group
Mécanisme D'action
Target of Action
The primary target of this compound is the Estrogen Receptor β (ERβ) . ERβ is one of the two main types of estrogen receptors, the other being Estrogen Receptor α (ERα). These receptors are proteins that are activated by the hormone estrogen and regulate various biological processes in the body.
Mode of Action
This compound acts as a selective antagonist of ERβ . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, the compound binds to ERβ and blocks its activation, preventing it from exerting its typical effects. This compound has a 36-fold selectivity for ERβ over ERα , meaning it preferentially binds to and inhibits ERβ.
Pharmacokinetics
It is known to be soluble in dmso , which suggests it may have good bioavailability
Result of Action
As an ERβ antagonist, this compound can have various effects at the molecular and cellular level. For example, it has been shown to enhance cell growth in ovarian cancer cell lines SKOV3 and OV2008 that express both ERα and ERβ . This is because estrogen can have opposite effects in some tumors expressing ERα compared to ERβ, with ERα enhancing and ERβ suppressing tumor cell growth .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-amine typically involves multi-step reactions. . The reaction conditions often require careful adjustment to achieve high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted Suzuki–Miyaura cross-coupling reactions has been reported to be efficient for the synthesis of related pyrazolo[1,5-A]pyrimidine derivatives . This method offers advantages such as shorter reaction times and higher yields, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chlorophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, particularly at the chlorophenyl and pyrazolo[1,5-A]pyrimidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron compounds for Suzuki–Miyaura cross-coupling, palladium catalysts, and various oxidizing or reducing agents . Reaction conditions such as temperature, solvent, and catalyst concentration are crucial for achieving desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, arylation reactions can yield diarylated pyrazolo[1,5-A]pyrimidine derivatives, which have been shown to possess biological activity .
Applications De Recherche Scientifique
3-(4-Chlorophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-amine has a wide range of scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-A]pyrimidin-7(4H)-one
- 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-5-one
Uniqueness
Compared to similar compounds, 3-(4-Chlorophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-amine stands out due to its unique combination of functional groups. The presence of the diethylaminoethyl chain and the trifluoromethyl group enhances its chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
N-[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N',N'-diethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClF3N5/c1-4-28(5-2)11-10-25-16-12-13(3)26-19-17(14-6-8-15(21)9-7-14)18(20(22,23)24)27-29(16)19/h6-9,12,25H,4-5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSMINBAHQNPMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=CC(=NC2=C(C(=NN12)C(F)(F)F)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClF3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(2,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B5087872.png)
![3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5087878.png)
![N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B5087887.png)


![(5E)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-1-(3-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5087901.png)
![4-{3-[(4-Chlorophenyl)methyl]-2,5-dioxopyrrolidin-1-yl}benzoic acid](/img/structure/B5087904.png)
![3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-N-methylpropanamide](/img/structure/B5087917.png)



![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-[4-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5087963.png)
![2-benzyl-N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5087970.png)
![N~1~-[4-(cyanomethyl)phenyl]-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5087977.png)
